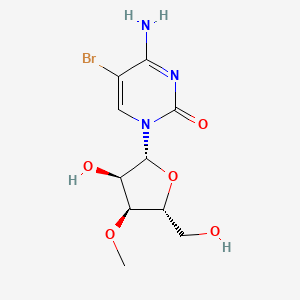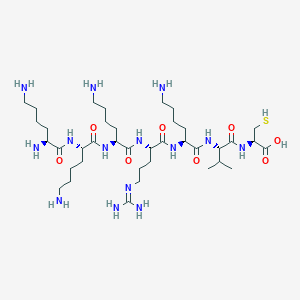
2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol is an organic compound with a unique structure that includes a cyclopentene ring substituted with a methyl group and a prop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with isoprene in the presence of a catalyst to form the desired cyclopentene derivative. The reaction conditions typically include elevated temperatures and the use of a Lewis acid catalyst to facilitate the cycloaddition reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions followed by purification steps such as distillation or crystallization to obtain the pure compound. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, KCN)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Halogenated derivatives, substituted alcohols
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-cyclopenten-1-one: A structurally similar compound with a cyclopentenone ring.
Prallethrin: A related compound used as an insecticide.
Uniqueness
2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
330151-26-3 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2-methyl-1-prop-2-enylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-6-9(10)7-4-5-8(9)2/h3,5,10H,1,4,6-7H2,2H3 |
InChI-Schlüssel |
HHRVSZBZBOKLGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC1(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)

![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
propanedinitrile](/img/structure/B14250522.png)

![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)

![Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)](/img/structure/B14250551.png)


![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)
![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)
![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)
